Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate is an ester derived from (9Z,12Z,15Z)-9,12,15-octadecatrienoic acid, commonly known as alpha-linolenic acid. This compound is a polyunsaturated fatty acid ester, characterized by its three cis double bonds at the 9th, 12th, and 15th positions. It is often used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate typically involves the esterification of (9Z,12Z,15Z)-9,12,15-octadecatrienoic acid with isopropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the esterification process. The use of immobilized enzymes as catalysts is also explored to enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions
Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or hydroxylated products.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Primary alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate finds applications in several fields:
Chemistry: Used as a precursor in the synthesis of complex molecules and as a reagent in organic reactions.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and cardiovascular benefits.
Industry: Utilized in the formulation of cosmetics, lubricants, and as a bio-based solvent.
Mechanism of Action
The mechanism of action of Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also be metabolized into bioactive compounds that modulate inflammatory pathways and lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
(9Z,12Z,15Z)-9,12,15-Octadecatrienoic acid: The parent acid of the ester.
(9Z,12Z,15Z)-9,12,15-Octadecatrienal: An aldehyde derivative.
(9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoyl-CoA: A longer-chain polyunsaturated fatty acid ester
Uniqueness
Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate is unique due to its specific ester structure, which imparts different physical and chemical properties compared to its parent acid and other derivatives. Its ester form enhances its solubility in organic solvents and its stability, making it more suitable for various industrial applications .
Properties
CAS No. |
83918-59-6 |
---|---|
Molecular Formula |
C21H36O2 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
propan-2-yl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C21H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h5-6,8-9,11-12,20H,4,7,10,13-19H2,1-3H3/b6-5-,9-8-,12-11- |
InChI Key |
SQOVKJOWVZUDDC-AGRJPVHOSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC(C)C |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.